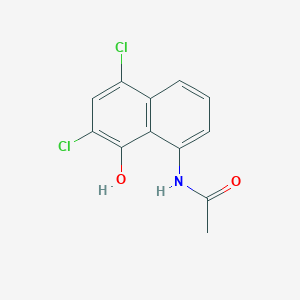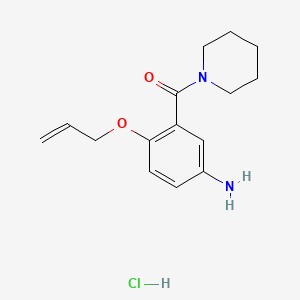
2-Thio-acetyl MAGE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thio-acetyl MAGE, also known as S-[2-(hexadecyloxy)-1-(hydroxymethyl)ethyl]ester, ethanethioic acid, is a compound with the molecular formula C21H42O3S and a molecular weight of 374.6 g/mol . It is a colorimetric substrate for the enzyme KIAA1363, which is critical for the survival and proliferation of many cancer cell lines .
Métodos De Preparación
The synthesis of 2-Thio-acetyl MAGE involves the esterification of ethanethioic acid with a hydroxymethyl derivative. The reaction conditions typically include the use of solvents such as methyl acetate, DMF, DMSO, or ethanol .
Análisis De Reacciones Químicas
2-Thio-acetyl MAGE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
2-Thio-acetyl MAGE is primarily used in scientific research as a colorimetric substrate for the enzyme KIAA1363 . This enzyme is involved in ether lipid signaling pathways in cancer cells, making this compound a valuable tool for studying cancer biology . Additionally, it can be used in enzyme activity and inhibition studies, providing insights into the regulation of lipid metabolism .
Mecanismo De Acción
The mechanism of action of 2-Thio-acetyl MAGE involves its interaction with the enzyme KIAA1363. The compound acts as a substrate for this enzyme, which hydrolyzes the ester bond to release a free thiol group . This reaction can be monitored using standard DTNB detection, allowing researchers to measure enzymatic activity and inhibition . The molecular targets and pathways involved include ether lipid signaling pathways that are critical for cancer cell survival and proliferation .
Comparación Con Compuestos Similares
2-Thio-acetyl MAGE is unique in its ability to serve as a colorimetric substrate for KIAA1363. Similar compounds include other thiocarboxylic esters, such as:
- S-[2-(hexadecyloxy)-1-(hydroxymethyl)ethyl]ester, ethanethioic acid
- 1-{[(2R)-1-(hexadecyloxy)-3-hydroxypropan-2-yl]sulfanyl}ethanone These compounds share structural similarities but may differ in their specific applications and reactivity.
Propiedades
Fórmula molecular |
C21H42O3S |
|---|---|
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
S-[(2R)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate |
InChI |
InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m1/s1 |
Clave InChI |
SJNRNWWBXZOALQ-OAQYLSRUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC[C@@H](CO)SC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


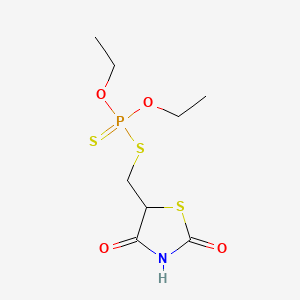
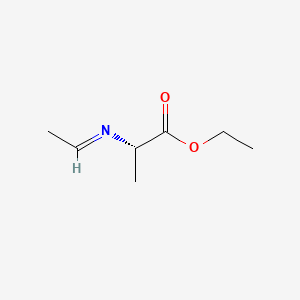
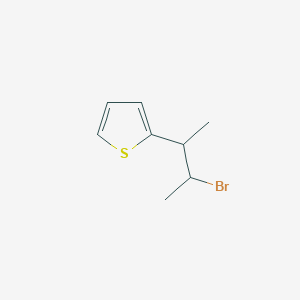
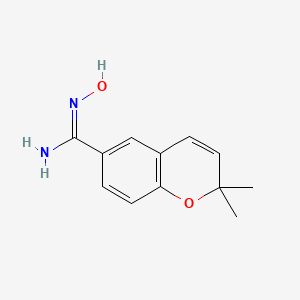
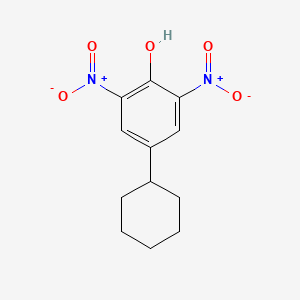
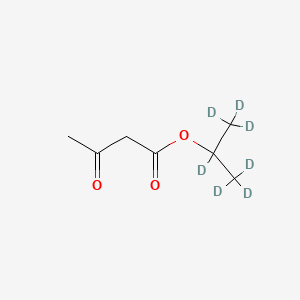
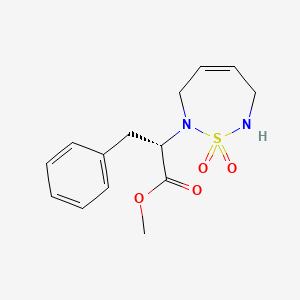
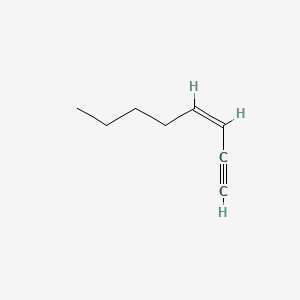
![Cyclopentanemethanethiol, 1-[(ethylthio)methyl]-](/img/structure/B13830713.png)
![[4-[4-(4-Chlorophenyl)phenyl]-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] nonanoate](/img/structure/B13830717.png)
![2-Methyl-4H-imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13830719.png)
